molecular formula C8H8BClO2 B12438408 2-(3-Chlorophenyl)ethenylboronic acid

2-(3-Chlorophenyl)ethenylboronic acid

Cat. No.: B12438408
M. Wt: 182.41 g/mol
InChI Key: GJVFZKMQTVCZFF-UHFFFAOYSA-N
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Description

(3-Chlorostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a chlorine substituent at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorostyryl)boronic acid typically involves the reaction of a suitable styryl precursor with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-chlorostyrene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: While specific industrial production methods for (3-Chlorostyryl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for (3-Chlorostyryl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . The chlorine substituent can also participate in various substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

  • (4-Chlorostyryl)boronic acid
  • (2-Chlorostyryl)boronic acid
  • (3-Bromostyryl)boronic acid
  • (3-Methylstyryl)boronic acid

Comparison: (3-Chlorostyryl)boronic acid is unique due to the position of the chlorine substituent, which can influence its reactivity and the types of reactions it undergoes. For example, the chlorine at the third position can participate in specific substitution reactions that may not be as favorable in other positional isomers .

Properties

IUPAC Name

2-(3-chlorophenyl)ethenylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFZKMQTVCZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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